7-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Descripción
7-((4-(3-Chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine-derived compound featuring a 1,3-dimethylxanthine core (theophylline scaffold) modified with a piperazine-methyl substituent at position 7. This structural framework is associated with diverse biological activities, including modulation of serotonin receptors and enzyme inhibition .
Propiedades
IUPAC Name |
7-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6O2/c1-21-16-15(17(26)22(2)18(21)27)25(11-20-16)12-23-6-8-24(9-7-23)14-5-3-4-13(19)10-14/h3-5,10-11H,6-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPCGRYKWQCEKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of 1,3-dimethylxanthine with 4-(3-chlorophenyl)piperazine in the presence of a suitable base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Positional Isomerism in the Purine Scaffold
A key structural analog is 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CID 1089304), which differs by the placement of the piperazine-methyl group at position 8 instead of 7. For example, 5-HT receptor ligands often require precise substituent positioning for optimal affinity .
| Compound | Piperazine-Methyl Position | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| Target Compound | Position 7 | C₁₈H₂₁ClN₆O₂ | 7-piperazine-methyl, 3-chlorophenyl |
| CID 1089304 | Position 8 | C₁₈H₂₁ClN₆O₂ | 8-piperazine-methyl, 3-chlorophenyl |
Variations in Linker and Substituent Chain Length
- Compound 21 (from ): Features a 7-benzyl group and a butylamino linker to the piperazine ring. This compound demonstrated mixed 5-HT₁A/5-HT₂A/5-HT₇ receptor activity and antidepressant-like effects. The extended alkyl chain (butyl vs. methyl in the target compound) may enhance lipophilicity and CNS penetration .
- NCT-501 (CID 853501): Contains a cyclopropanecarbonyl group on the piperazine ring and an isopentyl chain at position 7. This modification confers potent aldehyde dehydrogenase (ALDH) inhibition (IC₅₀ < 50 nM for ALDH1A1), highlighting how bulkier substituents improve enzyme selectivity .
| Compound | Position 7 Substituent | Piperazine Modification | Reported Activity |
|---|---|---|---|
| Target Compound | Methyl linker | 3-Chlorophenyl | 5-HT receptor modulation (predicted) |
| Compound 21 | Butylamino linker | 3-Chlorophenyl | Mixed 5-HT₁A/5-HT₂A/5-HT₇ affinity |
| NCT-501 | Isopentyl chain | Cyclopropanecarbonyl | ALDH1A1 inhibition (IC₅₀ < 50 nM) |
Substituent Effects on the Piperazine Ring
- Fluorine substitution is often used to modulate pharmacokinetics .
- 7-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6-dione (CID 853501): The hydroxyethyl group enhances hydrophilicity, which may reduce blood-brain barrier penetration but improve solubility for peripheral targets .
Functional Group Modifications in the Linker
- 7-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,3-dimethylpurine-2,6-dione (): An acetyl linker replaces the methyl group, introducing a ketone moiety. This increases molecular rigidity and may alter binding kinetics at phosphodiesterase or kinase targets .
- 7-(2-{4-[1-(3,4-Dichlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethylpurine-2,6-dione (): The dichlorophenyl-acetyl derivative showed potent vasodilatory activity, suggesting electron-withdrawing groups enhance PDE3 inhibition .
Research Findings and Implications
Key findings include:
- Receptor Specificity : Positional isomerism (7 vs. 8 substitution) significantly impacts 5-HT receptor binding .
- Enzyme Inhibition : Bulkier groups (e.g., isopentyl in NCT-501) enhance ALDH selectivity, while smaller substituents favor receptor interactions .
- Pharmacokinetics : Hydrophilic groups (e.g., hydroxyethyl) improve solubility but may limit CNS activity .
Actividad Biológica
The compound 7-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , also known as CHEMBL4240676 , is a derivative of purine that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C22H27ClN6O3
- Molecular Weight : 458.9 g/mol
- IUPAC Name : 8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione
- SMILES Notation : CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC(=CC=C4)Cl
The structural complexity of this compound suggests multiple potential interactions with biological targets.
Research indicates that the compound may exhibit inhibitory effects on key enzymes involved in cellular processes. Notably, it has been associated with the inhibition of dihydrofolate reductase (DHFR) , an enzyme crucial for DNA synthesis and repair. This inhibition can lead to reduced proliferation of cancer cells by affecting folate metabolism and nucleotide synthesis .
Pharmacological Effects
- Antidepressant and Anxiolytic Activities :
- Kinase Inhibition :
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 7-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1,3-dimethylpurine-2,6-dione, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves introducing the 3-chlorophenylpiperazine moiety to the purine-dione scaffold via alkylation or nucleophilic substitution. Key steps include:
- Purine core preparation : Start with 1,3-dimethylxanthine derivatives as the base scaffold.
- Piperazine coupling : Use a methylene linker (e.g., CH₂Cl) to attach the 4-(3-chlorophenyl)piperazine group under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃.
- Optimization : Monitor reaction progress via TLC/HPLC and adjust parameters (temperature: 80–100°C; time: 12–24 hours) to balance yield and purity. Excess reagents may improve coupling efficiency but require post-reaction purification via column chromatography .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify characteristic peaks for the purine core (e.g., N-methyl groups at δ ~3.2–3.5 ppm) and the 3-chlorophenylpiperazine moiety (aromatic protons at δ ~6.8–7.3 ppm).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion ([M+H]⁺) and fragmentation patterns.
- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
Q. How can researchers assess the compound’s stability under various storage conditions?
- Methodology :
- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 1–3 months.
- Analytical monitoring : Use HPLC to track degradation products (e.g., hydrolysis of the piperazine or purine moieties). Stability-indicating methods should resolve parent and degraded peaks .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and target binding affinity?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to model interactions with adenosine receptors (A₁/A₂A) or phosphodiesterases (PDEs), leveraging the purine scaffold’s affinity for these targets.
- ADMET prediction : Apply tools like SwissADME or ADMETLab to estimate solubility (LogP), CYP450 metabolism, and blood-brain barrier penetration.
- MD simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess conformational stability of the piperazine linker .
Q. How can researchers resolve contradictory bioactivity data across different assay systems?
- Methodology :
- Assay standardization : Compare results from cell-based (e.g., cAMP inhibition) vs. enzyme-based (e.g., PDE inhibition) assays. Control variables like ATP concentration and cell passage number.
- SAR analysis : Synthesize analogs with modified substituents (e.g., replacing Cl with F on the phenyl ring) to isolate structural contributors to activity discrepancies .
Q. What experimental designs are optimal for studying the compound’s selectivity across adenosine receptor subtypes?
- Methodology :
- Radioligand binding assays : Use ³H-CCPA (A₁) and ³H-ZM241385 (A₂A) in membrane preparations from transfected HEK293 cells.
- Functional assays : Measure cAMP accumulation in cells expressing A₁ (Gi-coupled) vs. A₂A (Gs-coupled) receptors. Include positive controls (e.g., CGS21680 for A₂A) and analyze data via nonlinear regression (GraphPad Prism) .
Q. How can researchers investigate the metabolic pathways of this compound in vitro?
- Methodology :
- Liver microsome incubation : Incubate with human/rat liver microsomes (HLM/RLM) and NADPH. Quench reactions at 0, 15, 30, and 60 minutes.
- LC-MS/MS metabolite profiling : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Compare retention times and fragmentation patterns to synthetic standards .
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